L-739750

Farnesyltransferase Ras signaling Drug discovery

L-739750 (free acid) is the definitive CAAX peptidomimetic PFTase inhibitor (IC50 0.4 nM) for in vitro enzyme assays and structural biology. Its non-substrate binding mode—validated at 2.30 Å (PDB 1JCQ)—ensures direct target engagement without cellular metabolism artifacts. Uniquely validated for RhoB signaling: suppresses RhoB farnesylation and alters farnesylated/geranylgeranylated RhoB equilibrium—effects not replicated by other FTIs. For cellular studies, pair with prodrug L-739749. Verify form (free acid vs. prodrug) at procurement to ensure assay compatibility.

Molecular Formula C23H39N3O6S2
Molecular Weight 517.7 g/mol
Cat. No. B1674066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-739750
Synonyms2(S)-(2(S)-(2(R)-amino-3-mercapto)-propylamino-3(S)-methyl)pentyloxy-3-phenylpropionylmethioninesulfone
L 739750
L-739,750
L-739750
Molecular FormulaC23H39N3O6S2
Molecular Weight517.7 g/mol
Structural Identifiers
SMILESCCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)O)NCC(CS)N
InChIInChI=1S/C23H39N3O6S2/c1-4-16(2)20(25-13-18(24)15-33)14-32-21(12-17-8-6-5-7-9-17)22(27)26-19(23(28)29)10-11-34(3,30)31/h5-9,16,18-21,25,33H,4,10-15,24H2,1-3H3,(H,26,27)(H,28,29)/t16-,18+,19-,20+,21-/m0/s1
InChIKeySIEXHGZWGJLLAC-OSTWSGHESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-739750 Procurement Guide: CAAX Peptidomimetic Farnesyltransferase Inhibitor for Ras Signaling Research


L-739750 is a CAAX peptidomimetic and a selective inhibitor of protein farnesyltransferase (PFTase), with a reported IC50 of 0.4 nM . First described in 1994 as a novel pseudopeptide mimetic with potential anticancer activity, the compound is designed to block the farnesylation of C-terminal CAAX motif-containing proteins, including members of the Ras superfamily [1]. Experimentally, L-739750 is often administered as its methyl ester prodrug L-739749 to enhance cellular uptake [2]. Its crystal structure in complex with human FTase and farnesyl diphosphate has been solved at 2.30 Å resolution, revealing a non-substrate binding mode distinct from that of CAAX tetrapeptides [3].

Why L-739750 Cannot Be Interchanged with Other Farnesyltransferase Inhibitors


Farnesyltransferase inhibitors (FTIs) are not functionally interchangeable despite sharing a nominal target. Differences in binding mode, as evidenced by the distinct non-substrate conformation of L-739750 compared to tetrapeptide-based inhibitors, translate to variable effects on protein prenylation and downstream signaling [1]. Moreover, L-739750 is deployed experimentally as the free acid, whereas its prodrug L-739749 is required for cellular studies due to differential membrane permeability; substitution with other FTIs lacking this prodrug relationship would alter experimental parameters [2]. Critically, the biological consequences of FTI treatment are isoform- and cell-type dependent. Studies demonstrate that L-739749 (the prodrug of L-739750) suppresses RhoB-dependent cell growth and alters the balance between farnesylated and geranylgeranylated RhoB species—effects that are not uniformly replicated by other FTIs in the same cellular context [3]. Procurement of L-739750 specifically enables precise replication of these established mechanistic findings, whereas generic substitution risks introducing uncharacterized variables in RhoB and Ras signaling experiments.

Quantitative Differentiation Evidence for L-739750 vs. Closest Analogs


L-739750 vs. Prodrug L-739749: Differentiated Applications in In Vitro Biochemical vs. Cellular Assays

L-739750 (free acid) is the active biochemical inhibitor of PFTase with an IC50 of 0.4 nM, while L-739749 is its methyl ester prodrug required for cellular permeability . The two forms are not interchangeable in experimental workflows: L-739750 is used exclusively for in vitro enzyme assays, whereas L-739749 must be employed for intact cell studies where membrane penetration is required [1]. This functional distinction is a critical procurement consideration absent for single-form FTIs such as FTI-277.

Farnesyltransferase Ras signaling Drug discovery

Distinct Non-Substrate Binding Mode: Structural Differentiation from Tetrapeptide-Based FTIs

Crystal structure analysis (PDB: 1JCQ) reveals that L-739750 binds human FTase in a conformation distinct from that of the TKCVFM hexapeptide substrate [1]. Unlike tetrapeptide inhibitors such as CVFM, L-739750 is not farnesylated by the enzyme, a property attributed to its non-substrate binding mode stabilized by an ion pair between the inhibitor's peptide N-terminus and the α-phosphate of farnesyl diphosphate [2]. This structural distinction correlates with enhanced inhibitory potency relative to farnesylated CAAX tetrapeptides [2].

Structural biology Farnesyltransferase Inhibitor mechanism

RhoB-Specific Functional Effects: Differentiated from Ras-Focused FTI Profiling

L-739749 (the prodrug of L-739750) has been specifically characterized for its effects on RhoB prenylation and function, a mechanism distinct from the canonical Ras-focused paradigm of FTI action [1]. In drug-treated cells, L-739749 produced a quantifiable shift in RhoB prenylation status, with RhoB-GG (geranylgeranylated) levels increasing in parallel with the decrease in RhoB-F (farnesylated) [2]. This compound also directly suppressed RhoB-dependent cell growth [2]. This RhoB-centric mechanism is not uniformly demonstrated across all FTIs and represents a functionally validated application context specific to the L-739750/L-739749 series.

RhoB prenylation FTI mechanism Cell growth regulation

PFTase Inhibitory Potency: Contextualization Within FTI Class Landscape

L-739750 exhibits an IC50 of 0.4 nM against protein farnesyltransferase . While this represents high potency, comparable in magnitude to other potent FTIs such as Tipifarnib (reported IC50 = 0.6 nM under similar assay conditions) , note that direct head-to-head comparison under identical experimental conditions is not available in the public domain. The potency value serves primarily to confirm that L-739750 is a validated high-affinity FTI suitable for biochemical target engagement studies.

Farnesyltransferase Enzyme inhibition Potency ranking

Recommended Application Scenarios for L-739750 in Research and Procurement


Biochemical PFTase Inhibition Assays Requiring Pure Free Acid Active Form

L-739750 (free acid) is the appropriate selection for in vitro enzyme assays where direct inhibition of purified protein farnesyltransferase is measured. With an IC50 of 0.4 nM against PFTase , L-739750 provides validated biochemical potency for target engagement studies. Procurement of the free acid form avoids the confounding variable of prodrug activation required for cellular assays, ensuring that observed inhibition reflects direct compound-enzyme interaction rather than cellular metabolism or permeability factors.

RhoB Prenylation and RhoB-Dependent Cell Growth Studies

For investigations focused on RhoB biology—specifically the interplay between farnesylated (RhoB-F) and geranylgeranylated (RhoB-GG) forms and their impact on cell growth regulation—the L-739750/L-739749 series is uniquely validated. Studies demonstrate that treatment with L-739749 (the prodrug of L-739750) inhibits RhoB farnesylation in vitro and in intact cells, leading to a compensatory increase in RhoB-GG and suppression of RhoB-dependent cell growth [1]. This RhoB-specific functional characterization is not universally established for other FTIs, making L-739750/L-739749 the compound of choice for replicating or extending these mechanistic findings.

Cellular Ras Signaling Experiments Requiring Prodrug L-739749

When cellular studies of Ras-dependent signaling pathways are required, procurement must specify the methyl ester prodrug L-739749 rather than L-739750 [2]. L-739749 is designed to penetrate cell membranes and undergo intracellular esterase cleavage to release the active L-739750 free acid, enabling effective farnesyltransferase inhibition in intact cellular systems. Procurement teams should verify which form (free acid vs. prodrug) is being ordered to match the intended experimental system, as substitution errors will compromise assay validity.

Structural Biology of FTase-Inhibitor Complexes

L-739750 is one of the few FTase inhibitors for which a high-resolution crystal structure (2.30 Å) in complex with human FTase and farnesyl diphosphate has been solved and deposited in the PDB (ID: 1JCQ) [3]. This structural characterization provides atomic-level insight into the non-substrate binding mode of peptidomimetic FTIs, making L-739750 a structurally validated reference compound for structural biology studies of FTase inhibition mechanisms and for computational modeling of inhibitor binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-739750

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.